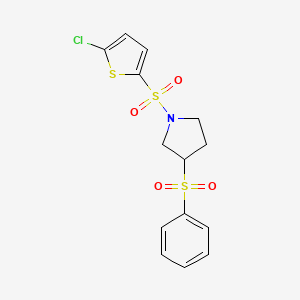

![molecular formula C6H2Cl2N2O2S2 B2811343 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride CAS No. 1955520-07-6](/img/structure/B2811343.png)

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1955520-07-6 . It has a molecular weight of 269.13 and its IUPAC name is 2-chlorothieno [3,2-d]pyrimidine-6-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3 (10-6)1-5 (13-4)14 (8,11)12/h1-2H . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Improved Synthesis Techniques

Researchers have developed practical, robust, and scalable synthesis methods for related chlorothienopyrimidine compounds, demonstrating the versatility of these compounds in chemical synthesis. For instance, Bugge et al. (2014) reported an improved and scalable preparation method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine, showcasing the adaptability of chlorothienopyrimidines in heterocyclic compound synthesis (Bugge et al., 2014).

Chemical Stability and Reactivity

The chemical stability and reactivity of sulfonyl chlorides derived from thienopyrimidines have been a subject of study, highlighting the challenges and opportunities in working with these reactive intermediates. Bahrami et al. (2010) discussed the practical synthesis of sulfonyl chlorides from thiol and disulfide derivatives, emphasizing the instability of heterocyclic sulfonyl chlorides at room temperature and their rapid decomposition, which is critical for understanding the handling and application of these compounds in synthesis (Bahrami et al., 2010).

Chemoselective Reactions

The chemoselectivity of chlorothienopyrimidines in reactions with amines was explored by Baiazitov et al. (2013), who described SNAr reactions of related electrophiles, providing insights into the selective displacement of chloride and sulfone groups. This research is significant for the development of targeted synthetic pathways in medicinal chemistry and the design of new compounds (Baiazitov et al., 2013).

Novel Synthetic Strategies

Innovative synthetic strategies for chlorothienopyrimidines have been developed, such as the work by Cai Dejiao (2011), who described a new synthetic route to 4-chlorothieno[3,2-d]pyrimidine. This method avoids the use of excess toxic reagents, highlighting the advancements in the synthesis of these compounds with potential applications in drug discovery and development (Cai Dejiao, 2011).

Anticancer Activity

Recent studies have focused on the design and synthesis of thieno[3,2-d]pyrimidine derivatives for their potential anticancer activity. Huang et al. (2020) synthesized a compound featuring 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety and evaluated its antiproliferative activity, demonstrating promising anticancer activity against various cancer cell lines. This highlights the therapeutic potential of chlorothienopyrimidines in oncology (Huang et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3(10-6)1-5(13-4)14(8,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHOBDIJCWMNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide](/img/structure/B2811264.png)

![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2811265.png)

![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)

![6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2811267.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2811269.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2811274.png)

![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)